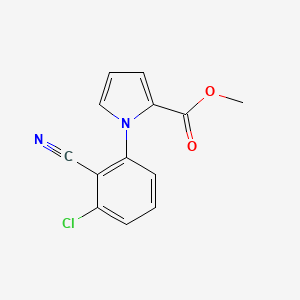

methyl 1-(3-chloro-2-cyanophenyl)-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(3-chloro-2-cyanophenyl)pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2/c1-18-13(17)12-6-3-7-16(12)11-5-2-4-10(14)9(11)8-15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVCEAHJIUTHKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1C2=C(C(=CC=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-chloro-2-cyanophenyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The aryl chloride substituent enables palladium-catalyzed coupling with boronic acids. This reaction typically employs [Pd(PPh₃)₄] or PdCl₂(dppf) as catalysts under basic conditions (K₂CO₃ or Na₂CO₃) in solvents like THF or DME at 80–100°C .

Example Reaction:

| Reactant | Boronic Acid | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 1-(3-chloro-2-cyanophenyl)-1H-pyrrole-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 87 |

Key factors:

-

Temperature: 80–100°C optimizes coupling efficiency.

-

Base: Inorganic bases deprotonate intermediates and stabilize palladium species.

Nucleophilic Aromatic Substitution

The electron-deficient 3-chloro-2-cyanophenyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides). Reactivity is enhanced by the para-cyano group’s electron-withdrawing effect .

Mechanism:

-

Nucleophilic attack at the chloro-substituted carbon.

-

Departure of chloride ion, stabilized by resonance with the cyano group.

Experimental Conditions:

-

Solvent: DMF or DMSO (polar aprotic).

-

Temperature: 60–80°C.

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield the carboxylic acid derivative. Transesterification with alcohols (e.g., ethanol) is catalyzed by H₂SO₄ or Ti(OiPr)₄.

Kinetic Data:

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) | Reference |

|---|---|---|---|

| 1M HCl, 25°C | 2.3 × 10⁻⁵ | 8.3 hours | |

| 0.5M NaOH, 50°C | 1.7 × 10⁻⁴ | 1.1 hours |

Cyclization Reactions

The compound participates in intramolecular cyclizations to form fused heterocycles. For example, treatment with PCl₅ induces cyclization via activation of the cyano group .

Case Study:

-

Reactant: this compound.

-

Reagent: PCl₅ (2 equiv), CH₂Cl₂, 0°C → RT.

Halogenation and Functionalization

The pyrrole ring undergoes electrophilic substitution at the α-position. Chlorination with N-chlorosuccinimide (NCS) in DMF selectively adds chlorine to the pyrrole core .

Optimized Protocol:

| Parameter | Value | Outcome |

|---|---|---|

| NCS (equiv) | 1.2 | Mono-chlorination |

| Solvent | DMF | 89% conversion |

| Temperature | 0°C → RT | 12 hours |

Spectroscopic Characterization

Key spectral data for reaction monitoring:

Stability and Handling

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic properties. Research indicates that it exhibits significant biological activity, particularly against drug-resistant strains of Mycobacterium tuberculosis (Mtb). Its mechanism of action involves the inhibition of mycolic acid biosynthesis, making it a promising candidate for anti-tuberculosis drug development.

Table 1: Antimicrobial Activity Data

| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|

| Methyl 1-(3-chloro-2-cyanophenyl)-1H-pyrrole-2-carboxylate | <0.016 | >64 |

| Similar Compound | <0.016 | >64 |

The compound has demonstrated various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its interaction with biological targets can modulate cellular processes such as enzyme activity and signal transduction pathways.

Case Study: Anti-Tuberculosis Activity

A pivotal study focused on the design and synthesis of pyrrole derivatives aimed at targeting MmpL3, a critical protein in the cell wall biosynthesis of Mtb. This compound was identified as one of the most potent inhibitors, showcasing its potential as a lead compound for drug development against tuberculosis.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows it to serve as a building block for synthesizing more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of methyl 1-(3-chloro-2-cyanophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrrole Derivatives

*Calculated based on molecular formula C₁₃H₁₀ClN₂O₂.

Key Observations:

- Substituent Polarity: The 2-cyano group in the target compound increases polarity compared to the 2-methyl group in , likely reducing logP (predicted XlogP ~2.5 vs. 3.5 for the methyl analog) and enhancing aqueous solubility .

- Steric Effects: Bulky substituents (e.g., SEM-protected groups in ) reduce rotational freedom and may hinder crystallinity, whereas smaller groups (CN, Cl) favor denser packing .

Physicochemical Properties

Table 2: Experimental and Calculated Properties of Analogues

*Estimated based on increased polarity from the cyano group.

Key Observations:

- The cyano group increases hydrogen-bonding capacity (3 acceptors vs. 2 in ), which may enhance interactions in biological systems or crystal lattices .

- Higher topological polar surface area suggests improved solubility in polar solvents compared to methyl-substituted analogs .

Biological Activity

Methyl 1-(3-chloro-2-cyanophenyl)-1H-pyrrole-2-carboxylate (CAS Number: 866042-56-0) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, highlighting its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a pyrrole ring with a methyl ester, a chloro group, and a cyano group, contributing to its unique properties. The molecular formula is with a molecular weight of 260.68 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may influence various cellular processes, including enzyme activity, signal transduction pathways, and gene expression modulation .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrrole derivatives, including this compound. In particular, the compound has shown promising activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). Structure-activity relationship (SAR) analyses revealed that specific substituents on the pyrrole ring enhance its efficacy against tuberculosis by inhibiting the mycolic acid biosynthesis pathway .

Table 1: Antimicrobial Activity Data

| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|

| This compound | <0.016 | >64 |

| Compound 32 (similar structure) | <0.016 | >64 |

Cytotoxicity and Selectivity

The cytotoxicity of this compound has been evaluated in various cell lines. The compound demonstrated low cytotoxicity with an IC50 greater than 64 μg/mL, indicating a favorable therapeutic index for further development as an anti-tuberculosis agent .

Study on Anti-Tuberculosis Activity

A pivotal study focused on the design and synthesis of pyrrole derivatives aimed at targeting MmpL3, a critical protein in the cell wall biosynthesis of Mtb. The study identified this compound as one of the most potent inhibitors, showcasing its potential as a lead compound for drug development against tuberculosis .

Comparative Analysis with Similar Compounds

The biological activity of this compound was compared with other pyrrole derivatives. The presence of electron-withdrawing groups like chlorine significantly enhanced the antiproliferative activity against cancer cell lines, suggesting that structural modifications can lead to improved therapeutic profiles .

Table 2: Comparison of Pyrrole Derivatives

| Compound | Anticancer Activity | Remarks |

|---|---|---|

| This compound | Moderate | Effective against resistant strains |

| Methyl (2-cyanophenyl)acetate | Low | Lacks pyrrole ring |

| Trifluoromethylpyridines | High | Different substituents |

Q & A

Q. What are the standard synthetic routes for methyl 1-(3-chloro-2-cyanophenyl)-1H-pyrrole-2-carboxylate, and how is its purity validated?

Methodology :

- Synthesis : Begin with a pyrrole-2-carboxylate ester core. Introduce the 3-chloro-2-cyanophenyl group via nucleophilic aromatic substitution or Pd-catalyzed coupling (e.g., Suzuki-Miyaura). For example, adapt protocols from ethyl pyrrole carboxylate analogs (), substituting benzoyl chloride with 3-chloro-2-cyanophenyl reagents.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

- Validation : Confirm purity via HPLC (≥95%) and characterize using / NMR (e.g., δ 7.50–7.57 ppm for aromatic protons) and ESI-MS (expected [M+1] ~318–320 m/z).

Q. Which physicochemical properties are critical for experimental design involving this compound?

Methodology :

- Key Properties :

- LogP : Predicted ~3.5 (via MarvinSuite), indicating moderate hydrophobicity.

- Solubility : Test in DMSO (≥50 mg/mL) and aqueous buffers (pH 7.4; <0.1 mg/mL).

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation.

- Thermal Data : Estimate boiling point (~368°C) and flash point (~176°C) using computational tools (e.g., ACD/Labs).

Advanced Research Questions

Q. How can conflicting crystallographic data for pyrrole carboxylate derivatives be resolved?

Methodology :

- Data Collection : Use single-crystal X-ray diffraction (e.g., Bruker Kappa APEX2 CCD) with SADABS absorption correction.

- Analysis : Compare dihedral angles (e.g., naphthalene-phenyl dihedral ~76.8°) and hydrogen-bonding patterns (C–H⋯O interactions) with analogous structures (). Discrepancies may arise from crystal packing effects; refine structures using SHELXL-96.

- Validation : Cross-reference with computational models (DFT at B3LYP/6-31G* level) to confirm bond lengths/angles.

Q. What mechanistic insights explain side reactions during cyanophenyl group introduction?

Methodology :

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., dehalogenated or over-alkylated products).

- Mechanistic Probes :

- Electrophilic Substitution : Compete with nitration/oxidation under acidic conditions (e.g., HNO₃/H₂SO₄).

- Catalytic Interference : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ to minimize ligand displacement by cyanide.

- Mitigation : Optimize reaction stoichiometry (1.2 eq aryl halide) and temperature (60–80°C).

Q. How do structural modifications (e.g., chloro vs. cyano substituents) affect bioactivity?

Methodology :

- SAR Studies : Compare IC₅₀ values against analogs (e.g., 3-fluoro-2-iodophenyl derivatives in ).

- Computational Modeling : Perform docking studies (AutoDock Vina) to assess interactions with target proteins (e.g., kinases).

- Key Findings : The 2-cyano group enhances π-stacking in enzyme active sites, while 3-chloro improves metabolic stability.

Data Contradiction Analysis

Q. Why do reported synthetic yields for similar pyrrole carboxylates vary widely (e.g., 23% vs. 98%)?

Methodology :

- Critical Factors :

- Catalyst Purity : Use freshly distilled Pd catalysts to avoid deactivation.

- Solvent Effects : Compare DMF (polar aprotic) vs. toluene (nonpolar) for coupling efficiency.

- Workup Protocols : Ensure rigorous extraction (3× EtOAc) to recover polar intermediates.

- Case Study : highlights yield discrepancies (85% vs. 98%) due to residual moisture in reaction vessels; use molecular sieves for anhydrous conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.